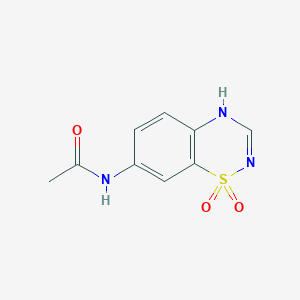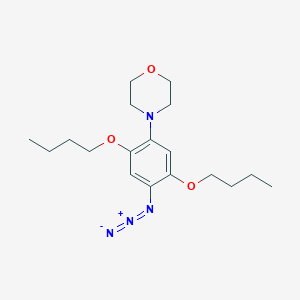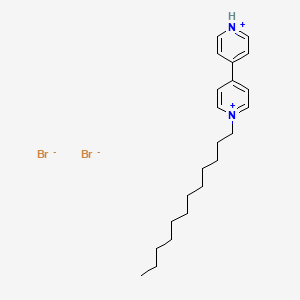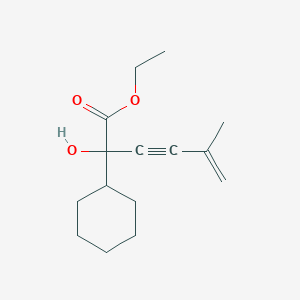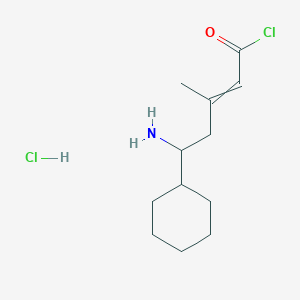
5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O. This compound is known for its unique structure, which includes an amino group, a cyclohexyl ring, and a pentenoyl chloride moiety. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride typically involves the reaction of 5-amino-5-cyclohexyl-3-methylpent-2-enoyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production may also involve additional purification steps to remove any impurities and achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and various amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl bromide
- 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl fluoride
- 5-Amino-5-cyclohexyl-3-methylpent-2-enoyl iodide
Uniqueness
5-Amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the chloride derivative may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
98298-57-8 |
|---|---|
Molekularformel |
C12H21Cl2NO |
Molekulargewicht |
266.20 g/mol |
IUPAC-Name |
5-amino-5-cyclohexyl-3-methylpent-2-enoyl chloride;hydrochloride |
InChI |
InChI=1S/C12H20ClNO.ClH/c1-9(8-12(13)15)7-11(14)10-5-3-2-4-6-10;/h8,10-11H,2-7,14H2,1H3;1H |
InChI-Schlüssel |
ITTHWQPTIGTPQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)Cl)CC(C1CCCCC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
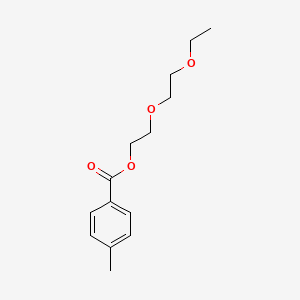


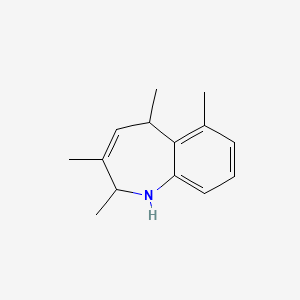
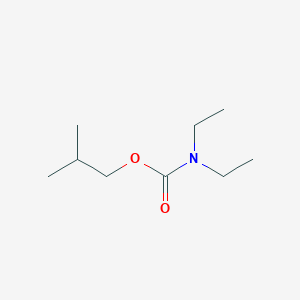
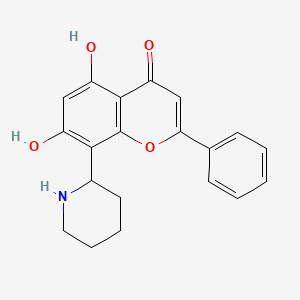
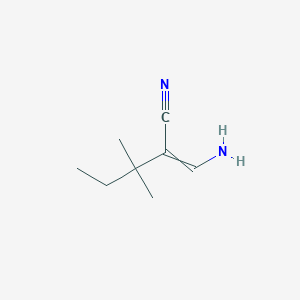
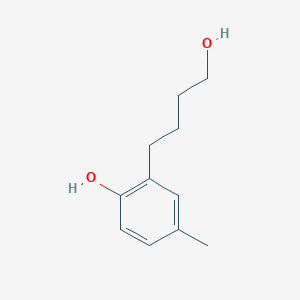
![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
